N-pyrimidin-2-ylpyridine-3-carboxamide
Description
Significance of Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Drug Discovery
The pyridine and pyrimidine rings are fundamental building blocks in the field of medicinal chemistry, frequently referred to as "privileged scaffolds" due to their recurring presence in a vast number of biologically active compounds and approved drugs. researchgate.net Their importance stems from a unique combination of physicochemical properties and the ability to engage in diverse interactions with biological targets. researchgate.net
Pyridine Scaffold: The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a structural isostere of benzene. researchgate.net This nitrogen atom significantly influences the ring's properties, creating an electron-deficient system that is polar and can be ionized. researchgate.net This characteristic often enhances the water solubility and bioavailability of drug candidates. researchgate.netqmul.ac.uk Pyridine and its derivatives are integral to numerous natural products, including vitamins like niacin and pyridoxine, and are found in over 7,000 pharmaceutical molecules. researchgate.net The versatility of the pyridine scaffold allows it to serve as a pharmacophore, a key structural element responsible for a drug's biological activity, and as a starting point for extensive structural modifications to optimize therapeutic effects. researchgate.netqmul.ac.uk Consequently, pyridine-containing compounds have been developed into a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs. qmul.ac.uk
Pyrimidine Scaffold: The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is of paramount biological importance as it forms the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. figshare.comnih.govthepharmajournal.com This inherent biological role has made the pyrimidine scaffold a focal point for drug discovery. researchgate.net Its synthetic accessibility and the capacity for diverse substitutions have led to the development of a broad spectrum of therapeutic agents. nih.gov Pyrimidine derivatives are known to exhibit potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The pyrimidine core is a feature of numerous clinically used drugs, demonstrating its value in creating effective treatments for a wide range of diseases. researchgate.net The fusion of pyrimidine with other rings, such as in pyridopyrimidines, further expands its chemical diversity and biological applications, leading to compounds with anticancer, antiviral, and analgesic activities. nih.govpearson.com
The combination of these two powerful scaffolds within a single molecule, as seen in N-pyrimidin-2-ylpyridine-3-carboxamide, offers medicinal chemists a rich platform for designing novel compounds with potentially synergistic or unique pharmacological profiles.
Overview of Research Trajectories for this compound and Related Analogs
While direct and extensive research on this compound is not widely published, its structural framework is emblematic of several active research trajectories in medicinal and agricultural chemistry. The investigation of its analogs, where the core pyridine-carboxamide or pyrimidinyl-amino structure is maintained but other parts of the molecule are varied, provides significant insight into the potential applications and therapeutic targets for this class of compounds.
Anticancer Research: A primary focus for compounds related to this compound is oncology. The pyrimidine moiety is crucial for cell function and proliferation, making it a key target in cancer therapy. researchgate.net Researchers have synthesized and evaluated numerous analogs for their anticancer potential.
Kinase Inhibition: One strategy involves targeting protein kinases, which are often dysregulated in cancer. A series of pyridin-3-yl pyrimidines were designed as inhibitors of the Bcr-Abl fusion protein, a key driver in certain types of leukemia. nih.gov Several compounds in this class showed potent inhibitory activity. nih.gov
Targeting Nuclear Receptors: Another approach targets nuclear receptors involved in cancer development. Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide were developed as modulators of the orphan nuclear receptor Nur77. researchgate.netnih.gov One promising compound, 8b, demonstrated good potency against various liver cancer cell lines and exhibited favorable in vivo safety and anti-tumor activity by inducing Nur77-dependent apoptosis. researchgate.netnih.gov Similarly, (pyrimidin-2-ylamino)benzoyl-based hydrazine-carboxamide derivatives have been synthesized as antagonists of the Retinoid X receptor alpha (RXRα), which plays a role in cancer development. nih.gov
General Cytotoxicity: Fused heterocyclic systems like pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have also been synthesized and screened against various human cancer cell lines, with several compounds showing promising anticancer activity. nih.gov
Table 1: Anticancer Activity of Related Analogs
| Analog Class | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 Modulator | Compound 8b showed potent activity against liver cancer cell lines and induced Nur77-dependent apoptosis. | researchgate.netnih.gov |
| (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamides | RXRα Antagonist | Compound 6A showed strong antagonist activity and potent anti-proliferative effects against HepG2 and A549 cancer cells. | nih.gov |
| Pyrido[1,2-a]pyrimidine-3-carboxamides | General Cytotoxicity | Several derivatives (6h-k, n) demonstrated promising activity against four human cancer cell lines. | nih.gov |
| Pyridin-3-yl pyrimidines | Bcr-Abl Inhibition | Compounds A2, A8, and A9 exhibited potent Bcr-Abl inhibitory activity. | nih.gov |
Agricultural Chemistry: The pyridine-3-carboxamide (B1143946) scaffold is also significant in agricultural science. A recent study focused on developing novel pyridine-3-carboxamide analogs to combat bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. researchgate.net The strategic design and synthesis of these compounds, featuring an amide linkage, proved highly potent. researchgate.net One particular analog, compound 4a, was exceptionally effective at enhancing disease resistance and promoting plant growth. researchgate.net This line of research highlights the potential for this compound and related structures to be developed into effective agents for crop protection. researchgate.net
Table 2: Agricultural Applications of Related Analogs
| Analog Class | Application | Target Organism | Key Findings | Reference |
|---|---|---|---|---|
| Pyridine-3-carboxamide analogs | Bactericide | Ralstonia solanacearum | Compound 4a significantly enhanced disease resistance in tomatoes and promoted vegetative growth. | researchgate.net |
Structural Elucidation and Nomenclatural Considerations within Heterocyclic Systems
The name this compound precisely describes the molecule's structure according to the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this name requires breaking it down into its constituent parts, which are governed by the principles of naming heterocyclic and substituted compounds.
A heterocyclic compound is a cyclic structure containing at least one atom other than carbon within its ring. bu.edu.egmsu.edu Both pyridine and pyrimidine are foundational heterocycles. The systematic naming of such compounds often follows the Hantzsch-Widman system, which specifies prefixes for heteroatoms (e.g., 'aza' for nitrogen) and suffixes for ring size and saturation. bu.edu.eguh.edu However, for common heterocycles like pyridine and pyrimidine, their trivial names are universally accepted by IUPAC. msu.edu
The name "this compound" can be deconstructed as follows:
Parent Structure: Pyridine-3-carboxamide. The base of the name is "pyridine." The suffix "carboxamide" indicates the presence of a -C(=O)NH₂ group attached to the ring. qmul.ac.uk The number '3' specifies that this carboxamide group is attached to the third carbon atom of the pyridine ring. This parent structure is also known by the trivial name nicotinamide (B372718).
Substituent: pyrimidin-2-yl. This part of the name describes the group attached to the nitrogen atom of the carboxamide. "Pyrimidin" refers to the pyrimidine ring. The suffix "-yl" indicates that it is a substituent group attached via a single bond. The number '2' specifies that the point of attachment is the second position on the pyrimidine ring.
Linkage: N- . The 'N-' prefix indicates that the pyrimidin-2-yl substituent is attached directly to the nitrogen atom of the carboxamide group, rather than to the carbonyl carbon or the pyridine ring.
Therefore, the systematic name clearly articulates a molecular architecture where a pyridine ring is functionalized at its 3-position with a carboxamide group, and the nitrogen of this amide is, in turn, substituted with a pyrimidine ring at its 2-position. This precise nomenclature is crucial for unambiguously identifying the compound in chemical literature and databases. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H8N4O |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
N-pyrimidin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c15-9(8-3-1-4-11-7-8)14-10-12-5-2-6-13-10/h1-7H,(H,12,13,14,15) |
InChI Key |
CFRIBDQMHYGXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N Pyrimidin 2 Ylpyridine 3 Carboxamide Analogs
Established Synthetic Routes to the N-pyrimidinylpyridine-carboxamide Core
The construction of the N-pyrimidinylpyridine-carboxamide scaffold primarily relies on the formation of a stable amide bond between a pyridine-3-carboxylic acid derivative and a 2-aminopyrimidine (B69317) derivative. nih.govsemanticscholar.org This approach allows for modular synthesis where each heterocyclic component can be prepared and functionalized separately before the final coupling step.
The most common and versatile method for synthesizing the N-pyrimidin-2-ylpyridine-3-carboxamide core is a multi-step process that culminates in an amide coupling reaction. This strategy provides the flexibility to introduce a wide array of substituents onto both heterocyclic rings.
A representative multi-step synthesis is outlined below:
Preparation of the Pyridine (B92270) Component : The synthesis typically starts with a commercially available or synthesized pyridine-3-carboxylic acid (nicotinic acid) derivative. This precursor can be functionalized with various substituents on the pyridine ring prior to the coupling step.
Preparation of the Pyrimidine (B1678525) Component : A corresponding 2-aminopyrimidine derivative is also required. This component can be synthesized through established methods for pyrimidine ring formation or by functionalizing a pre-existing 2-aminopyrimidine. organic-chemistry.org
Amide Coupling : The final and key step is the coupling of the pyridine-3-carboxylic acid with the 2-aminopyrimidine. To facilitate this reaction, the carboxylic acid is typically activated. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the 2-aminopyrimidine in the presence of a base to yield the desired this compound.
Alternatively, modern peptide coupling reagents can be employed for the amide bond formation, which often proceed under milder conditions and with higher yields.
Table 1: Representative Multi-Step Synthesis Approach
| Step | Description | Key Reagents and Conditions |
|---|---|---|
| 1 | Activation of Pyridine-3-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride; typically in an inert solvent like Dichloromethane (DCM) or Toluene, often with catalytic Dimethylformamide (DMF). |
| 2 | Amide Bond Formation | The activated acyl chloride is reacted with a substituted 2-aminopyrimidine in the presence of a base such as Triethylamine (B128534) (Et₃N) or Pyridine to neutralize the HCl byproduct. |
| 3 | Work-up and Purification | The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts, followed by purification using techniques like recrystallization or column chromatography. |
This modular approach is highly advantageous for creating libraries of compounds for structure-activity relationship (SAR) studies, as different functionalized pyridine and pyrimidine precursors can be combined. nih.gov
The core of the synthesis is the nucleophilic acyl substitution reaction to form the amide bond.
Mechanism via Acyl Chloride : When the carboxylic acid is converted to an acyl chloride, the carbonyl carbon becomes highly electrophilic. The amino group of the 2-aminopyrimidine acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the chloride leaving group, and subsequent deprotonation of the nitrogen by a base, to form the stable amide linkage.
Mechanism via Coupling Reagents : Peptide coupling reagents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., BOP) work by activating the carboxylic acid in situ to form a highly reactive intermediate (e.g., an O-acylisourea ester). This intermediate is then susceptible to nucleophilic attack by the amine in a similar fashion to the acyl chloride, but the reaction conditions are generally milder.
Reagent Considerations :
Activating Agents : The choice of activating agent depends on the substrate's sensitivity. Thionyl chloride is cost-effective but harsh, whereas coupling reagents like HATU or HOBt are milder but more expensive.
Solvents : Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly used to prevent side reactions with the solvent.
Bases : A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to scavenge the acid (e.g., HCl) produced during the reaction, driving the equilibrium towards product formation.
Functionalization and Derivatization for Modulating Biological Activity
The biological activity of this compound analogs can be fine-tuned by strategically introducing various functional groups onto the core structure. gsconlinepress.com SAR studies have shown that the type and position of substituents on both the pyridine and pyrimidine rings, as well as the nature of the linker, can significantly influence efficacy and selectivity. researchgate.netnih.gov
The pyridine ring offers several positions (C2, C4, C5, C6) for substitution, allowing for the modulation of the compound's electronic and steric properties. nih.gov Studies on various pyridine-3-carboxamide (B1143946) analogs have demonstrated that modifications to this ring are critical for biological activity. nih.govsemanticscholar.orgresearchgate.net
For example, in a study developing agents against bacterial wilt, the introduction of a hydroxyl group at the ortho position (C2 or C6) and a chloro group on an attached phenyl ring at the para position significantly enhanced the desired activity. researchgate.net This highlights the importance of specific substitution patterns for targeted biological effects.
Table 2: Examples of Substituent Modifications on the Pyridine Moiety
| Position of Substitution | Type of Substituent | Potential Effect on Activity |
|---|---|---|
| C2 | Halogens (Cl, F), Small alkyl groups | Can influence ring electronics and steric interactions with target proteins. |
| C4 | Amino, Alkoxy groups | Can act as hydrogen bond donors/acceptors, potentially improving target binding. |
| C6 | Hydroxyl (-OH) | Shown to be exceptionally effective in certain contexts, likely by participating in key hydrogen bonding interactions. researchgate.net |
The pyrimidine ring also presents opportunities for functionalization, primarily at the C4, C5, and C6 positions. Modifications at these sites can impact the molecule's solubility, metabolic stability, and interaction with biological targets. nih.govbiointerfaceresearch.com The introduction of different substituents can lead to analogs with varied biological profiles, from anticancer to antimicrobial agents. gsconlinepress.comarabjchem.org
Research into related 2-(pyridin-2-yl) pyrimidine derivatives has shown that introducing various carbamoyl (B1232498) groups at the C5 position of the pyrimidine ring led to compounds with significant anti-fibrotic activities. nih.gov This indicates that even larger, more complex functional groups can be successfully incorporated to enhance potency.
| C5 | Halogens, Cyano, Carboxamide groups | Can modulate electronic properties and provide additional points for hydrogen bonding or other interactions. |
The carboxamide linker (-CO-NH-) is a crucial structural element, often participating in key hydrogen bonding interactions with biological targets. nih.govsemanticscholar.org While less commonly modified than the heterocyclic rings, alterations to this linker represent a valid strategy for derivatization.
Potential modifications include:
N-Alkylation : Introducing a small alkyl group (e.g., methyl) on the amide nitrogen. This removes the hydrogen bond donor capability of the amide NH, which can probe the importance of this interaction for activity.
Bioisosteric Replacement : Replacing the amide bond with a bioisostere, such as a reverse amide, a sulfonamide, or other groups that mimic its steric and electronic properties. This can improve metabolic stability or alter the geometric constraints of the molecule.
These modifications can significantly impact the compound's conformational flexibility and its ability to form critical interactions within a target's binding site.
Formation of Fused Heterocyclic Systems Containing the Carboxamide Motif
The structural framework of this compound, featuring both pyridine and pyrimidine rings linked by a carboxamide bridge, serves as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the constituent rings and the linker allows for various cyclization and condensation reactions to build additional rings, leading to novel polycyclic scaffolds. Fusion of a pyrimidine core with other heterocyclic moieties is known to significantly alter physical and chemical properties such as lipophilicity, polarity, and solubility, which is a key strategy in the design of molecules with specific biological activities. nih.gov
Methodologies for creating fused pyrimidine systems often involve cyclocondensation reactions. nih.gov For instance, precursors containing amino groups adjacent to other reactive functionalities on the pyrimidine or pyridine ring can be utilized. These N-nucleophiles can react with β-dicarbonyl compounds or their equivalents to construct new fused rings. nih.gov The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, for example, can be achieved by reacting 6-aminopyridine precursors with various reagents like ethyl acetoacetate, formic acid, or urea. nih.gov This highlights a potential pathway where an appropriately substituted this compound analog could undergo intramolecular or intermolecular reactions to yield fused systems such as pyrido[2,3-d]pyrimidines, thiazolo[3,2-a]pyrimidines, or pyrazolo[3,4-d]pyrimidines. nih.govderpharmachemica.com The increasing significance and applicability of compounds containing fused pyrimidines have driven the development of diverse synthetic methodologies to access these complex structures. nih.gov
Green Chemistry Principles and Sustainable Synthetic Approaches
While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in dedicated literature, the broader field of pyrimidine synthesis has seen significant advancements aligned with green chemistry principles. rasayanjournal.co.in These sustainable methods are applicable to the synthesis of this compound and its analogs. Traditional methods for synthesizing pyrimidines often rely on hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in
Modern, eco-friendly approaches focus on minimizing waste, reducing reaction times, and improving energy efficiency. Key green techniques include:
Microwave-Assisted Synthesis: This method often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.in
Ultrasonic Irradiation: The use of ultrasound has emerged as an alternative energy source that can accelerate reactions and improve yields in the synthesis of heterocyclic scaffolds like pyrimidines. nih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a final product, which incorporates the majority of the starting material atoms. This enhances efficiency and reduces waste. rasayanjournal.co.in
Solventless Approaches and Use of Green Solvents: Conducting reactions in the absence of a solvent or in environmentally benign solvents (like water or ionic liquids) minimizes the generation of volatile organic compound (VOC) waste. rasayanjournal.co.in
These sustainable techniques offer significant advantages, including financial feasibility, eco-friendliness, higher product yields, and simplified workup procedures, making them superior alternatives to conventional synthetic methods for producing pyrimidine-based compounds. rasayanjournal.co.in
Analytical and Spectroscopic Characterization for Structural Confirmation in Research
The definitive structural elucidation of this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques. These methods provide unambiguous evidence of the molecular structure, from connectivity and functional groups to the precise three-dimensional arrangement in the solid state.
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals in the aromatic region (typically δ 7.0–9.5 ppm) corresponding to the protons on the pyridine and pyrimidine rings. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) allow for the unambiguous assignment of each proton. A broad singlet, typically observed at a downfield chemical shift (δ > 10.0 ppm), corresponds to the amide (N-H) proton.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. A characteristic signal for the amide carbonyl carbon (C=O) is expected in the range of δ 160–170 ppm. Aromatic carbons from both heterocyclic rings would appear between δ 110–160 ppm.
Table 1: Expected NMR Data for this compound
| Technique | Signal Type | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | Aromatic Protons | 7.0 - 9.5 | Pyridine & Pyrimidine C-H |
| Amide Proton | > 10.0 (often broad) | CONH | |
| ¹³C NMR | Carbonyl Carbon | 160 - 170 | C =O |
| Aromatic Carbons | 110 - 160 | Pyridine & Pyrimidine C -H / C -N |
Note: Expected values are based on data for structurally related nicotinamide (B372718) and pyrimidine compounds. Actual values may vary depending on the solvent and experimental conditions. mdpi.com
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would confirm the presence of the key amide linkage and the aromatic rings.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Amide (N-H) | 3200 - 3400 |
| C-H Stretch (Aromatic) | Pyridine & Pyrimidine C-H | 3000 - 3100 |
| C=O Stretch (Amide I Band) | Amide (C=O) | 1650 - 1680 |
| N-H Bend (Amide II Band) | Amide (N-H) | 1550 - 1620 |
| C=C and C=N Stretches | Aromatic Ring Vibrations | 1400 - 1600 |
Note: Expected values are based on typical ranges for amides and heterocyclic aromatic compounds like pyridine and pyrimidine. researchgate.net
Mass spectrometry is a critical technique for determining the molecular weight of a compound, thereby confirming its molecular formula. For this compound (C₁₀H₈N₄O), the calculated monoisotopic mass is approximately 200.0698 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement with high precision (typically to four decimal places), which serves as definitive evidence for the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. mdpi.com
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the title compound is not detailed, analysis of closely related structures, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, provides valuable insights. nih.gov
Key structural features that would be expected from an X-ray analysis include:
Planarity: The pyridine and pyrimidine rings are expected to be largely planar.
Dihedral Angle: A measurable dihedral angle would exist between the planes of the two aromatic rings. nih.gov
Intermolecular Interactions: The amide N-H and C=O groups are strong candidates for forming intermolecular hydrogen bonds, which would govern the crystal packing and the formation of supramolecular architectures in the solid state. nih.gov
Computational and Theoretical Investigations of N Pyrimidin 2 Ylpyridine 3 Carboxamide Derivatives
Structure-Activity Relationship (SAR) Elucidation of N-pyrimidinylpyridine-carboxamide Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications of a molecule influence its biological activity. researchgate.net For N-pyrimidinylpyridine-carboxamide derivatives, SAR analysis focuses on systematically altering substituents on both the pyridine (B92270) and pyrimidine (B1678525) rings to map out the chemical space and identify modifications that enhance desired biological effects. researchgate.netnih.gov
The biological activity of N-pyrimidinylpyridine-carboxamide derivatives is profoundly influenced by the nature, size, and position of substituents on the aromatic rings. nih.gov The electronic properties of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—play a critical role in modulating the molecule's interaction with its biological target. mdpi.com
Research on analogous heterocyclic systems provides a framework for understanding these effects. For instance, in studies on thieno[2,3-b]pyridine-carboxamides, the introduction of different EWGs and EDGs at various positions significantly affected inhibitory activity. mdpi.com It was observed that the combined electronic effect of a cyano (-CN) group and a halogen on a phenyl ring attached to the core structure was favorable for activity, while other substituents like -CF₃ and -CH₃ led to inactivity in certain assays. mdpi.com This suggests that a specific electronic distribution across the molecule is necessary for optimal interaction with the target. mdpi.com
Similarly, for pyridine derivatives, the number and position of methoxy (B1213986) (-OCH₃) groups, which are electron-donating, have been shown to correlate with antiproliferative activity. nih.gov An increase in the number of these substituents often leads to increased potency, highlighting the importance of electron density in specific regions of the molecule. nih.gov Conversely, for pyrimidine-4-carboxamides, replacing a morpholine (B109124) substituent with a less polar dimethylamine (B145610) group increased activity, indicating that polarity and potential steric hindrance are also critical factors. nih.gov The position of nitrogen atoms within the core heterocyclic structure is also crucial; studies on pyrimidine-4-carboxamide (B1289416) analogs showed that removing the X₂-nitrogen resulted in a 10-fold drop in potency, suggesting it may form a key hydrogen bond with the target protein. nih.gov
These findings underscore that for N-pyrimidinylpyridine-carboxamide derivatives, a careful balance of substituent electronic properties and their precise positioning is essential for achieving high biological activity.
Table 1: Impact of Substituents on the Activity of Related Heterocyclic Carboxamides This table is generated based on findings from analogous molecular structures to illustrate SAR principles.
| Compound Class | Substituent Modification | Position | Observed Effect on Activity | Reference |
| Thieno[2,3-b]pyridines | Addition of -CN and Halogen | Phenyl Ring | Favorable for FOXM1 Inhibition | mdpi.com |
| Thieno[2,3-b]pyridines | Addition of -CF₃ or -CH₃ | Phenyl Ring | Inactive in vitro | mdpi.com |
| Pyridine Derivatives | Increase in -OCH₃ groups | Aromatic Ring | Increased Antiproliferative Activity | nih.gov |
| Pyrimidine-4-carboxamides | Replacement of Morpholine with Dimethylamine | R₃ Position | 2-fold Increase in Potency | nih.gov |
| Pyrimidine-4-carboxamides | Removal of Nitrogen | X₂ Position of Pyrimidine | 10-fold Decrease in Potency | nih.gov |
Conformational Analysis and Stereochemical Influences on Molecular Recognition
The three-dimensional arrangement of a molecule (its conformation) and its stereochemistry are critical determinants of its ability to bind to a biological target. Conformational analysis of N-pyrimidinylpyridine-carboxamide derivatives helps to identify the low-energy, biologically active conformations required for molecular recognition. The amide bond connecting the pyridine and pyrimidine rings introduces a degree of rotational flexibility, and the molecule must adopt a specific spatial orientation to fit effectively into the target's binding site.
Stereochemistry can also play a decisive role. In the optimization of pyrimidine-4-carboxamide inhibitors, the use of a specific stereoisomer, (S)-3-hydroxypyrrolidin-1-yl, was part of the lead compound, LEI-401. nih.gov This implies that the specific spatial arrangement of the hydroxyl group and the pyrrolidine (B122466) ring is crucial for activity, and the other enantiomer would likely have significantly lower potency. This highlights the importance of stereochemical centers in achieving precise interactions with a chiral biological target like a protein binding pocket.
Computational techniques such as molecular docking implicitly account for conformational flexibility, allowing researchers to explore how different derivatives can adapt their shape to bind to a target. mdpi.com These studies can reveal how specific stereoisomers or conformations lead to more favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby explaining differences in biological activity. mdpi.com
Ligand-Based Computational Modeling
When the three-dimensional structure of the biological target is unknown, ligand-based computational methods are employed. researchgate.net These approaches use the structural information from a set of known active and inactive molecules to build predictive models.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." nih.gov For classes of compounds like pyridine carboxamide and pyrimidine derivatives, 2D and 3D-QSAR models have been successfully constructed to predict the activity of new, unsynthesized analogs. nih.govnih.gov
The process involves calculating a variety of molecular descriptors, which can be topological, electronic, or quantum chemical in nature. nih.gov Examples of descriptors include the Wiener index (W), Randic's connectivity index (hχ), HOMO/LUMO energies, and dipole moment. nih.gov A statistical method, such as multiple linear regression (MLR) or an artificial neural network (ANN), is then used to generate a mathematical equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govnih.gov
A successful QSAR model is characterized by strong statistical parameters, such as a high correlation coefficient (R²) and predictive ability (Q²). nih.gov For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors found that an ANN model (R² = 0.998) outperformed an MLR model (R² = 0.889), indicating that a nonlinear relationship existed between the structural descriptors and biological activity. nih.gov Such models are valuable tools for prioritizing which novel N-pyrimidinylpyridine-carboxamide derivatives should be synthesized and tested, thereby saving time and resources. nih.gov
Table 2: Example of Statistical Parameters from a QSAR Study on Pyrimidine Derivatives Data adapted from a study on VEGFR-2 inhibitors to illustrate typical QSAR model performance.
| Model Type | R² (Correlation Coefficient) | Q² (Predictive Ability) | RMSE (Root Mean Square Error) | Reference |
| Multiple Linear Regression (MLR) | 0.889 | 0.751 | 0.301 | nih.gov |
| Artificial Neural Network (ANN) | 0.998 | 0.985 | 0.043 | nih.gov |
Pharmacophore Modeling for Key Feature Identification and Virtual Screening
Pharmacophore modeling is another powerful ligand-based technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.netdovepress.com A pharmacophore model consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, along with their spatial relationships. nih.gov
This model acts as a 3D query to search large chemical databases for novel molecules that possess the same key features arranged in the correct geometry—a process known as virtual screening. dovepress.comnih.gov For scaffolds related to N-pyrimidinylpyridine-carboxamide, such as pyrido[2,3-d]pyrimidines, pharmacophore mapping has been used to design novel derivatives. nih.gov By understanding the crucial interaction points, researchers can design molecules with diverse core structures (scaffold hopping) that still satisfy the pharmacophoric requirements for activity. nih.gov
Pharmacophore models can be generated based on a single, highly active ligand or by aligning a set of diverse active molecules. researchgate.net The resulting model not only guides virtual screening but also provides valuable insights into the SAR of the compound series, helping to rationalize why certain structural modifications enhance or diminish activity. nih.gov
Structure-Based Computational Modeling
When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based computational modeling becomes a primary tool for drug design. nih.govkubinyi.de This approach involves computationally "docking" the ligand into the active site of the target protein to predict its binding conformation, affinity, and specific molecular interactions.
For related N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives, a rational, structure-based drug design approach was instrumental in dramatically increasing potency. nih.govbohrium.com By analyzing the crystal structure of an early compound bound to its target (renin), researchers identified key interactions and opportunities for optimization. nih.gov This led to the introduction of a basic amine to interact with catalytic aspartic acids and modifications to better fit the S1/S3 binding pockets, resulting in a 65,000-fold more potent inhibitor. nih.govresearchgate.net
Molecular docking studies can reveal crucial interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.commdpi.com For example, docking studies on pyridine carboxamide derivatives identified hydrogen bonding with amino acid residues like VAL87 and LYS91 and π-H interactions with TYR97 and PRO82 as key to their activity. acs.org These detailed insights allow for the precise, rational design of new N-pyrimidinylpyridine-carboxamide derivatives with improved binding affinity and selectivity.
Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Analysis
There are no specific molecular docking studies available in the reviewed literature that focus on N-pyrimidin-2-ylpyridine-3-carboxamide. This type of analysis is crucial for predicting the binding affinity and orientation of a ligand within the active site of a protein, which is a foundational step in drug discovery.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
Similarly, a search of scientific databases yielded no molecular dynamics simulation studies for this compound. MD simulations provide valuable information on the dynamic stability of a ligand-protein complex over time and can reveal important conformational changes that influence binding.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a range of characteristics, from molecular geometry to reactivity.
Density Functional Theory (DFT) Studies for Molecular Properties
No dedicated Density Functional Theory (DFT) studies for this compound were identified. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, which is instrumental in predicting molecular properties.
Reactivity Predictions and Mechanistic Insights from Computational Data
In the absence of foundational computational studies, there is no available data from which to draw reactivity predictions or mechanistic insights for this compound.
While the broader classes of pyrimidine, pyridine, and carboxamide derivatives are subjects of extensive computational research, the specific compound this compound remains an area with a notable lack of published theoretical and computational investigations. Future research in this area would be necessary to elucidate the specific molecular behaviors and properties of this compound.
Biological Activities and Mechanistic Pathways of N Pyrimidin 2 Ylpyridine 3 Carboxamide and Its Analogs
Antimicrobial Research Applications (In Vitro Studies)
Derivatives of pyridine (B92270) and pyrimidine (B1678525) have demonstrated notable potential as antimicrobial agents. The core structure of N-pyrimidin-2-ylpyridine-3-carboxamide combines the pharmacophoric features of both pyridine and pyrimidine, which have independently been shown to be effective against various microbial pathogens. Research into analogs of this compound has revealed promising antibacterial and antifungal properties.
Antibacterial Efficacy Against Pathogenic Strains
The antibacterial potential of this compound analogs has been investigated against several pathogenic bacterial strains. For instance, a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides were synthesized and evaluated for their efficacy against extended-spectrum β-lactamase (ESBL) producing clinical strains of Escherichia coli ST131. rsc.org Two compounds, in particular, exhibited significant antibacterial activity. rsc.org Molecular docking studies suggest that these compounds may act as inhibitors of the β-lactamase enzyme. rsc.org
Another class of related compounds, thieno[2,3-d]pyrimidinediones, has shown potent activity against a range of multi-drug resistant Gram-positive organisms. These include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). google.com One of the synthesized derivatives displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 mg/L against these challenging pathogens. google.com
| Compound Class | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing Escherichia coli ST131 | Compounds 4a and 4c showed high activity. | rsc.org |
| Thieno[2,3-d]pyrimidinediones | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values of 2–16 mg/L. | google.com |
| Thieno[2,3-d]pyrimidinediones | Vancomycin-resistant Staphylococcus aureus (VRSA) | MIC values of 2–16 mg/L. | google.com |
| Thieno[2,3-d]pyrimidinediones | Vancomycin-intermediate Staphylococcus aureus (VISA) | MIC values of 2–16 mg/L. | google.com |
| Thieno[2,3-d]pyrimidinediones | Vancomycin-resistant enterococci (VRE) | MIC values of 2–16 mg/L. | google.com |
Antifungal Efficacy Against Fungal Species
In the realm of antifungal research, pyridine carboxamide derivatives have been identified as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. A study on novel pyridine carboxamide derivatives revealed that some of these compounds exhibited moderate to good in vitro antifungal activity. unisa.edu.au One particular compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrated a significant inhibition rate of 76.9% against Botrytis cinerea. unisa.edu.au This compound's inhibitory activity on B. cinerea succinate dehydrogenase (SDH) was found to be comparable to the commercial fungicide thifluzamide (B1681302), with an IC50 value of 5.6 mg/L. unisa.edu.au
Furthermore, pyrazolo[3,4-b]pyridines, which share a pyridine core, have also been evaluated for their antifungal properties. Certain analogs within this class showed moderate antifungal activity against Saccharomyces cerevisiae and Candida albicans. researchgate.net
| Compound Class | Fungal Species | Activity | Reference |
|---|---|---|---|
| Pyridine carboxamide derivatives | Botrytis cinerea | 76.9% inhibition rate for compound 3f . | unisa.edu.au |
| Pyridine carboxamide derivatives | Corynespora cassiicola | 84.1% inhibition rate for compound 3g . | unisa.edu.au |
| Pyrazolo[3,4-b]pyridines | Saccharomyces cerevisiae | Moderate activity. | researchgate.net |
| Pyrazolo[3,4-b]pyridines | Candida albicans | Moderate activity. | researchgate.net |
Antiviral Research Applications (In Vitro Studies)
The emergence of new viral threats has accelerated the search for novel antiviral agents. The structural motif of this compound is present in several compounds that have been investigated for their ability to inhibit viral replication.
Inhibition of Viral Replication Targets (e.g., SARS-CoV-2 Main Protease)
A significant area of research has been the development of inhibitors for the main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. A novel series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines with terminal carboxamide fragments were designed and synthesized for this purpose. nih.govbohrium.com In vitro assays revealed that several of these derivatives exhibited potent anti-SARS-CoV-2 activity, with some preventing viral growth by more than 90% at concentrations of 1 and 10 µM. nih.govbohrium.com
Two compounds from this series, designated as 25 and 29 , showed promising inhibitory activity against the SARS-CoV-2 Mpro enzyme, with IC50 values in the low micromolar range. bohrium.com Specifically, the benzodioxan derivative 29 displayed very potent anti-SARS-CoV-2 activity, inhibiting viral growth by 94.10% and 96.39% at 1 and 10 µM, respectively, with an EC50 of 0.0519 µM. nih.gov
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivative 29 | SARS-CoV-2 Mpro | 94.10% inhibition at 1 µM; 96.39% inhibition at 10 µM; EC50 = 0.0519 µM. | nih.gov |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivative 25 | SARS-CoV-2 Mpro | IC50 in low micromolar range. | bohrium.com |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivative 26 | SARS-CoV-2 | 94.50% inhibition at 10 µM. | nih.gov |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivative 21 | SARS-CoV-2 | 95.92% inhibition at 10 µM. | nih.gov |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivative 23 | SARS-CoV-2 | 92.92% inhibition at 10 µM. | nih.gov |
Anticancer Research Applications (In Vitro Cell Line Studies and Molecular Target Identification)
The pyridine and pyrimidine moieties are key components of numerous approved and investigational anticancer drugs. Analogs of this compound have been extensively studied for their potential to inhibit cancer cell proliferation through the modulation of various signaling pathways, particularly those involving protein kinases.
Inhibition of Specific Kinase Targets (e.g., Cyclin-Dependent Kinases (CDK4/6/9), AXL Tyrosine Kinase, Epidermal Growth Factor Receptor (EGFR))
Cyclin-Dependent Kinases (CDK4/6/9): Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6. acs.org One compound from this series, 78 , exhibited excellent potency with Ki values of 1 and 34 nM for CDK4 and CDK6, respectively. acs.org This compound also demonstrated significant antiproliferative effects with a GI50 value of 23 nM against the MV4-11 human leukemia cell line. acs.org
In another study, derivatives of pyrrolo[2,3-d]pyrimidine were designed as selective CDK4 inhibitors. One such compound, 9a , showed comparable CDK4 kinase activity to the approved drug ribociclib (B560063) and exhibited greater selectivity over the closely related CDK6 kinase. researchgate.net
AXL Tyrosine Kinase: The receptor tyrosine kinase AXL is overexpressed in several cancers and is associated with tumor growth and metastasis. A patent has been filed for 2-oxo-N-(4-(pyrimidin-4-yloxy/thio)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives for their potential to inhibit AXL activity. unisa.edu.au Additionally, a series of 2,4,5-trisubstitued pyrimidines have been synthesized and shown to be potent inhibitors of AXL in vitro, with one compound achieving an IC50 of 19 nM. bohrium.com These compounds also strongly inhibited the growth of several pancreatic cancer cell lines. bohrium.com
Epidermal Growth Factor Receptor (EGFR): The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Pyrimidopyrimidine derivatives have been investigated as selective EGFR kinase inhibitors. Two such compounds, BIBX1382 and BIBU1361, were found to potently inhibit thymidine (B127349) incorporation into EGFR-expressing KB cells with half-maximally effective doses in the nanomolar range. nih.gov Fused pyrimidine systems, in general, are recognized for their potential as EGFR inhibitors. nih.gov
| Compound Class/Derivative | Target Kinase | Cancer Cell Line | Activity | Reference |
|---|---|---|---|---|
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (78 ) | CDK4/CDK6 | MV4-11 (Leukemia) | Ki = 1 nM (CDK4), 34 nM (CDK6); GI50 = 23 nM. | acs.org |
| Pyrrolo[2,3-d]pyrimidine derivative (9a ) | CDK4 | Not specified | Comparable activity to ribociclib. | researchgate.net |
| 2,4,5-Trisubstitued pyrimidines | AXL | Pancreatic cancer cell lines | IC50 = 19 nM. | bohrium.com |
| Pyrimidopyrimidine derivative (BIBX1382 ) | EGFR | KB cells (Head and Neck) | IC50 in the nanomolar range. | nih.gov |
| Pyrimidopyrimidine derivative (BIBU1361 ) | EGFR | KB cells (Head and Neck) | IC50 in the nanomolar range. | nih.gov |
Modulation of Cellular Proliferation and Cell Cycle Progression (In Vitro)
Analogs of this compound, particularly those with a thienopyrimidine core, have demonstrated significant anti-proliferative properties in various cancer cell lines. Thienopyrimidines are recognized as structural analogs of quinazolines and have been a focus of pharmacological interest for their potential to inhibit cancer cell growth.
In a study investigating 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, several derivatives exhibited notable cytotoxic effects against breast cancer cell lines. mdpi.com For instance, one of the most potent thienopyrimidine compounds demonstrated a half-maximal inhibitory concentration (IC50) of 13.42 µg/mL against the MCF-7 human breast adenocarcinoma cell line. mdpi.com Another derivative showed an IC50 of 28.89 µg/mL against the same cell line. mdpi.com
Furthermore, investigations into the cell cycle progression revealed that these compounds could induce cell cycle arrest. In the estrogen receptor-positive MCF-7 cell line, treatment with these thienopyrimidine analogs led to an arrest in the G1 phase of the cell cycle. mdpi.com Conversely, in the triple-negative MDA-MB-231 breast cancer cell line, the compounds induced a cell cycle arrest at the G2 stage. mdpi.com This differential effect on the cell cycle in various cancer cell types underscores the complex and context-dependent mechanisms of these compounds.
Table 1: Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound Analog | Cell Line | IC50 (µg/mL) | Effect on Cell Cycle |
|---|---|---|---|
| Thienopyrimidine 3 | MCF-7 | 13.42 | G1 Arrest |
| Thienopyrimidine 4 | MCF-7 | 28.89 | G1 Arrest |
| Ester 2 | MDA-MB-231 | 52.56 | G2 Arrest |
| 2-ethyl derivative 4 | MDA-MB-231 | 62.86 | G2 Arrest |
Induction of Apoptosis Mechanisms (In Vitro)
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Analogs of this compound have been shown to trigger apoptotic pathways in cancer cells. For example, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and evaluated for their cytotoxic and pro-apoptotic effects.
In one study, a specific pyrido[2,3-d]pyrimidine derivative demonstrated remarkable cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.57 µM, and against the HepG2 human liver cancer cell line with an IC50 of 1.13 µM. nih.gov A related compound also showed potent activity, with IC50 values of 1.31 µM and 0.99 µM against MCF-7 and HepG2 cells, respectively. nih.gov
Mechanistic studies revealed that the cytotoxic effects of these compounds are linked to the induction of apoptosis. One of the lead compounds was found to significantly activate apoptosis in MCF-7 cells, increasing the total apoptosis in treated cells to 36.14% compared to just 0.62% in control cells. nih.gov This represents a 58.29-fold increase in apoptosis induction. nih.gov The pro-apoptotic activity was further supported by the observation of cell cycle arrest at the G1 phase. nih.gov
In a separate line of research, acridine/sulfonamide hybrids, which can be considered structural analogs, were investigated for their ability to induce apoptosis. Two compounds, in particular, were shown to induce apoptosis in HepG2 cells, with assessments indicating both early and late-stage apoptotic events following treatment. mdpi.com
Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Analogs
| Compound Analog | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 4 | MCF-7 | 0.57 |
| HepG2 | 1.13 | |
| Compound 11 | MCF-7 | 1.31 |
| HepG2 | 0.99 |
Other Molecular Mechanisms in Cancer Biology
Beyond direct effects on cell proliferation and apoptosis, analogs of this compound have been implicated in other molecular pathways relevant to cancer biology. One significant mechanism identified for pyrido[2,3-d]pyrimidine derivatives is the inhibition of PIM-1 kinase. nih.gov PIM-1 is a proto-oncogene that is often overexpressed in various cancers and is involved in promoting cell survival and proliferation. Molecular docking studies have suggested that these compounds can bind to the PIM-1 protein, thereby inhibiting its activity and contributing to their anticancer effects. nih.gov
Additionally, pyridine derivatives have been shown to modulate signaling pathways that can halt the proliferation of cancer cells. For instance, some pyridine-containing compounds can cause G2/M phase arrest through a p53-p21-driven pathway and by increasing the levels of JNK (c-Jun N-terminal kinases), which are involved in stress-induced apoptosis. nih.gov
Anti-inflammatory and Analgesic Research Potential (Preclinical Studies)
The pyridine and pyrimidine scaffolds are known to be present in compounds with anti-inflammatory and analgesic properties. nih.gov Preclinical studies on analogs of this compound have explored this potential.
In a study focused on N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides, several compounds exhibited significant topical anti-inflammatory activity in a phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced mouse ear swelling test. nih.gov One of the most potent derivatives induced a 73% inhibition of inflammation at a concentration of 0.2 mM/kg. nih.gov Further investigation in a carrageenan-induced rat paw edema model, a test for systemic anti-inflammatory effects, revealed that a related pentafluorobenzaldimine analog showed an 85% inhibition of edema at the same concentration. nih.gov
The analgesic potential of related structures has also been investigated. A novel pyridine-3-carboxamide (B1143946) series was identified as agonists for the cannabinoid CB2 receptor, a target for pain relief. nih.gov A lead compound from this series demonstrated efficacy in an in-vivo model of inflammatory pain. nih.gov In another study, a 2-4methylphenylimino-3-carboxamide substituted thiophene (B33073) compound was evaluated for peripheral analgesic activity. researchgate.net In an acetic acid-induced writhing test, this compound showed a maximum pain inhibition of 78% at a 40mg/kg dose, compared to 91% for the standard drug aspirin (B1665792). researchgate.net In the late phase of the formalin test, the same dose resulted in a 58% pain inhibition, while aspirin achieved 86%. researchgate.net
Table 3: Anti-inflammatory and Analgesic Activity of Analogs
| Compound Analog Class | Preclinical Model | Observed Effect |
|---|---|---|
| N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides | PMA-induced mouse ear swelling | Up to 73% inhibition of inflammation |
| Pentafluorobenzaldimine analog | Carrageenan-induced rat paw edema | 85% inhibition of edema |
| Pyridine-3-carboxamide (CB2 agonist) | In vivo model of inflammatory pain | Demonstrated efficacy |
| 2-4methylphenylimino-3-carboxamide substituted thiophene | Acetic acid-induced writhing | 78% pain inhibition |
| 2-4methylphenylimino-3-carboxamide substituted thiophene | Formalin test (late phase) | 58% pain inhibition |
Other Investigated Biological Activities
Retinoid X receptor alpha (RXRα) is a nuclear receptor that plays a crucial role in various cellular processes, and its dysregulation is implicated in cancer development. nih.gov A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives, which are structurally related to this compound, have been synthesized and identified as novel RXRα antagonists. nih.gov
One of the lead compounds from this series, compound 6A, demonstrated strong RXRα antagonist activity with a half-maximal effective concentration (EC50) of 1.68 µM. nih.gov This compound was also found to selectively bind to the ligand-binding domain of RXRα with a high affinity (Kd = 1.20 × 10⁻⁷ M). nih.gov The antagonistic activity was confirmed by its ability to inhibit 9-cis-retinoic acid-induced activity in a dose-dependent manner. nih.gov Furthermore, this RXRα antagonism was linked to the induction of RXRα-dependent apoptosis in cancer cells, as evidenced by the cleavage of poly ADP-ribose polymerase and stimulation of caspase-3 activity. nih.gov
Sirtuins are a class of NAD+-dependent deacetylases that are involved in a wide range of cellular processes, including metabolism, inflammation, and cancer. nih.gov A significant discovery in a related class of compounds is the identification of thieno[3,2-d]pyrimidine-6-carboxamides as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. nih.gov
Through the screening of a large library of small molecules, a lead compound, 11c, was identified with nanomolar potency against these three sirtuin isoforms. nih.gov The half-maximal inhibitory concentrations (IC50) for this compound were 3.6 nM for SIRT1, 2.7 nM for SIRT2, and 4.0 nM for SIRT3. nih.gov Subsequent structure-activity relationship studies led to the development of analogs with improved physicochemical properties that retained potent sirtuin inhibition. nih.gov Crystallographic studies revealed that the carboxamide moiety of these inhibitors binds in the nicotinamide (B372718) C-pocket of the sirtuin active site. nih.gov These findings highlight a novel chemotype of sirtuin inhibitors that are significantly more potent than many previously available inhibitors. nih.govacs.org
Table 4: Sirtuin Inhibition by a Thieno[3,2-d]pyrimidine-6-carboxamide Analog (Compound 11c)
| Sirtuin Isoform | IC50 (nM) |
|---|---|
| SIRT1 | 3.6 |
| SIRT2 | 2.7 |
| SIRT3 | 4.0 |
Fungicidal Activity Against Plant Pathogens
Derivatives of this compound have been investigated for their potential as fungicides to combat various plant pathogens. Research into pyridine carboxamide analogs has revealed promising activity against fungal diseases that threaten crop productivity.
One area of investigation has focused on novel pyridine carboxamide derivatives featuring a diarylamine-modified scaffold. In a study evaluating fifteen such compounds, several exhibited moderate to good in vitro antifungal activity. nih.gov Notably, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (designated as 3f) demonstrated significant efficacy against Botrytis cinerea, a fungus responsible for gray mold disease in a wide range of plants. nih.gov At a concentration of 50 mg/L, this compound achieved a 76.9% inhibition rate against B. cinerea. nih.gov Further in vivo tests on compound 3f showed preventative efficacies of 53.9% at 200 mg/L and 49% at 100 mg/L, which were comparable to the commercial fungicide thifluzamide. nih.gov The proposed mechanism of action for this class of compounds is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component in the mitochondrial respiratory chain of fungi. nih.gov Compound 3f was found to have an IC₅₀ value of 5.6 mg/L for SDH inhibition, similar to that of thifluzamide (IC₅₀=7.61 mg/L), supporting this hypothesis. nih.gov
Table 1: In Vitro Fungicidal Activity of Compound 3f (50 mg/L)
| Plant Pathogen | Inhibition Rate (%) |
|---|---|
| Botrytis cinerea | 76.9% |
Data sourced from a study on pyridine carboxamide derivatives. nih.gov
Another class of analogs, N-(thiophen-2-yl) nicotinamide derivatives, has been developed and tested for fungicidal properties. These compounds, which combine nicotinic acid and thiophene substructures, have shown excellent activity against Pseudoperonospora cubensis, the oomycete that causes cucumber downy mildew (CDM). mdpi.com In greenhouse trials, compounds 4a and 4f were particularly effective, with EC₅₀ values significantly lower than the commercial fungicides diflumetorim (B165605) and flumorph (B1672888). mdpi.com Compound 4f showed exceptional potency with an EC₅₀ of 1.96 mg/L. mdpi.com Field trials further confirmed the efficacy of compound 4f , which displayed superior control of CDM compared to flumorph and mancozeb (B1675947) at tested concentrations. mdpi.com
Table 2: In Vivo Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Analogs Against Cucumber Downy Mildew (CDM)
| Compound | EC₅₀ (mg/L) |
|---|---|
| 4a | 4.69 |
| 4f | 1.96 |
| Diflumetorim (Control) | 21.44 |
| Flumorph (Control) | 7.55 |
Data from in vivo bioassays conducted in a greenhouse. mdpi.com
Additionally, other nicotinamide derivatives have been evaluated against a range of plant pathogens. For instance, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i ) showed a 92.3% inhibition rate against Botryosphaeria berengriana at a concentration of 50 µg/mL. nih.gov These findings underscore the potential of the pyridine-3-carboxamide scaffold as a template for the development of new and effective agricultural fungicides. nih.govnih.gov
Anti-fibrotic Activity (In Vitro Models)
Fibrosis is characterized by the excessive accumulation of extracellular matrix components, leading to tissue scarring and organ dysfunction. researchgate.net Analogs of this compound have been explored for their potential to inhibit fibrotic processes in in vitro settings.
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic effects on immortalized rat hepatic stellate cells (HSC-T6), which play a central role in liver fibrosis. mdpi.comresearchgate.netnih.gov The study identified fourteen compounds with better anti-fibrotic activity than the established anti-fibrotic drug Pirfenidone. mdpi.comresearchgate.net Among these, two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), demonstrated the most potent activity. mdpi.comresearchgate.netnih.gov
Table 3: Anti-fibrotic Activity of Lead Compounds in HSC-T6 Cells
| Compound | IC₅₀ (µM) |
|---|---|
| 12m | 45.69 |
| 12q | 45.81 |
| Pirfenidone (Control) | >100 |
Data from biological activity evaluation against immortalized rat hepatic stellate cells. mdpi.comresearchgate.net
The anti-fibrotic mechanism of these compounds was further investigated through several assays. The results showed that compounds 12m and 12q effectively inhibited the expression of collagen, a primary component of fibrotic tissue. mdpi.comnih.gov Additionally, they reduced the content of hydroxyproline, an amino acid abundant in collagen, in the cell culture medium. mdpi.comnih.gov These findings indicate that these 2-(pyridin-2-yl) pyrimidine derivatives could serve as promising candidates for the development of new anti-fibrotic drugs. mdpi.comresearchgate.netnih.gov
Compound Names
| Identifier | Chemical Name |
| 3f | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide |
| 4a | 2-chloro-6-methyl-N-(4-cyano-3-methyl-5-(methylcarbamoyl)thiophen-2-yl)nicotinamide |
| 4f | 5,6-dichloro-N-(3-cyano-4-methyl-5-(ethylcarbamoyl)thiophen-2-yl)nicotinamide |
| 3i | (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate |
| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate |
| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate |
| Pirfenidone | 5-methyl-1-phenylpyridin-2(1H)-one |
| Thifluzamide | 2',6'-dibromo-2-methyl-4'-(trifluoromethoxy)-4-(trifluoromethyl)-1,3-thiazole-5-carboxanilide |
| Diflumetorim | N-(3-chloro-4-(difluoromethyl)-5-phenyl-1-methyl-1H-pyrazol-4-yl)-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide |
| Flumorph | 4-(3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)acryloyl)morpholine |
| Mancozeb | manganese ethylenebis(dithiocarbamate) (B1227036) (polymeric) complex with zinc salt |
Future Directions and Emerging Research Avenues for N Pyrimidin 2 Ylpyridine 3 Carboxamide
Development of Novel and Efficient Synthetic Pathways
The creation of libraries of novel heterocyclic compounds is a cornerstone of medicinal chemistry, aimed at discovering molecules with potent biological activities. nih.gov For N-pyrimidin-2-ylpyridine-3-carboxamide and its derivatives, future synthetic research will likely focus on developing more efficient, scalable, and versatile pathways to facilitate the exploration of chemical space.
Current synthetic strategies for similar pyrimidine (B1678525) derivatives often involve multi-step reactions. figshare.com For instance, a common approach involves the coupling of pre-functionalized pyrimidine and pyridine (B92270) rings. One established method for creating N-aryl pyrimidine amines involves the Buchwald-Hartwig amination, which uses a palladium catalyst to couple amines with aryl bromides. mdpi.com Another approach could involve starting from simpler materials like 1,3-diaminopropane (B46017) or enaminonitriles to construct the pyrimidine ring. gsconlinepress.com
Future synthetic innovations may include:
Catalyst Development: Exploring new palladium catalysts or alternative metal catalysts (e.g., copper) could improve yields and reduce reaction times for coupling reactions. researchgate.net
Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.
One-Pot Reactions: Designing multi-component, one-pot reactions where the pyrimidine and pyridine rings are constructed and linked in a single sequence would significantly improve efficiency and reduce waste.
Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate cyclization and coupling steps, leading to shorter reaction times and potentially higher yields, as has been demonstrated in the preparation of related pyrido[1,2-a]pyrimidine-3-carboxamide derivatives. nih.gov
A key intermediate for producing a variety of 2-(pyridin-2-yl) pyrimidine derivatives involves a four-step process starting from nicotinic acid. nih.gov Improving upon such foundational syntheses will be critical for the efficient production of this compound analogs.
Integration of Advanced Computational Methodologies for Rational Drug Design
Computational methods have become indispensable in drug discovery, enabling faster and more cost-effective design and optimization of drug candidates. emanresearch.orgemanresearch.org For this compound, integrating these advanced methodologies is a crucial future direction. Computer-aided drug design (CADD) approaches are broadly divided into structure-based drug design (SBDD), used when the 3D structure of the target is known, and ligand-based drug design (LBDD), which relies on the knowledge of other molecules that bind to the target. emanresearch.orgnih.gov
Future computational efforts will likely involve:
Virtual Screening and Molecular Docking: High-throughput virtual screening can be used to test large libraries of virtual compounds based on the this compound scaffold against known biological targets. nih.gov Molecular docking simulates the interaction between a ligand and a protein at the atomic level, helping to predict binding modes and affinities. emanresearch.orgnih.gov This can guide the design of derivatives with enhanced target engagement.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features necessary for biological activity. By developing pharmacophore models based on known active pyrimidine derivatives, researchers can design novel molecules that fit the model and are likely to be active. emanresearch.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can identify correlations between the physicochemical properties of a series of compounds and their biological activity, providing predictive models to guide the synthesis of more potent analogs. emanresearch.org
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. emanresearch.org This allows for early-stage filtering of candidates with poor drug-like properties, such as the work done to design pyrimidine-2-carboxamide (B1283407) analogs with reduced hydrophobicity and toxicity. nih.gov
Machine Learning and AI: Advanced machine learning algorithms, including neural networks, can analyze vast datasets to identify complex patterns in structure-activity relationships, predict biological targets, and even generate novel molecular structures with desired properties.
The application of a rational, structure-based drug design approach has already proven successful in dramatically enhancing the potency of related N-(piperidin-3-yl)pyrimidine-5-carboxamide inhibitors. bohrium.comresearchgate.net
Identification and Validation of New Biological Targets
The pyrimidine scaffold is present in compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govgsconlinepress.comnih.gov A significant future avenue for this compound is the identification and validation of novel biological targets to expand its therapeutic potential.
Known targets for related pyrimidine and pyridine-carboxamide structures provide a starting point for investigation. These include:
Enzymes: Pyrimidine derivatives have been shown to inhibit enzymes like renin (implicated in hypertension), collagen prolyl 4-hydroxylases (involved in fibrosis), and DNA gyrase (a bacterial enzyme). nih.govbohrium.comresearchgate.netmdpi.com The main protease (MPro) of SARS-CoV-2 has also been identified as a target for related structures. researchgate.net
Receptors: Analogs have been developed as antagonists for the Receptor for Advanced Glycation End Products (RAGE) and the Retinoid X receptor alpha (RXRα), a nuclear receptor involved in cancer. nih.govnih.gov
Structural Proteins: The microtubule protein tubulin, a key target for anticancer drugs, has been successfully targeted by compounds incorporating a pyrimidine scaffold. mdpi.com
Future research will focus on:
Target-Based Screening: Systematically screening this compound and its derivatives against panels of known kinases, proteases, and receptors to identify new interactions.
Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired physiological effect (e.g., inhibiting cancer cell growth) and then working to identify the molecular target responsible for that effect.
Chemoproteomics: Employing chemical probes based on the this compound structure to isolate and identify binding proteins from cell lysates.
In Silico Target Prediction: Using computational tools to predict potential biological targets based on the chemical structure of the compound. researchgate.net
The validation of these new targets will be essential, involving biochemical and cellular assays to confirm the mechanism of action and establish the therapeutic relevance of the interaction.
Establishment of Refined Structure-Activity Relationship Paradigms for Enhanced Biological Potency
A deep understanding of the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, as it explains how specific structural features of a molecule influence its biological activity. nih.govnih.gov For this compound, establishing refined SAR paradigms is key to rationally designing next-generation analogs with superior potency and selectivity.
Previous studies on pyrimidine derivatives have shown that the position and nature of substituents on the core rings greatly influence biological activity. nih.govresearchgate.net For example, in a series of RXRα antagonists, replacing a 4-(pyrimidin-2-ylamino)benzohydrazide scaffold with a 3-(pyrimidin-2-ylamino)benzohydrazide tended to decrease activity. nih.gov Similarly, for pyridine derivatives, the presence and position of methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups can enhance antiproliferative activity, while bulky groups may decrease it. nih.gov
Future SAR studies should systematically explore modifications at all possible positions of the this compound scaffold:
| Scaffold Position | Potential Modifications | Rationale for Exploration |
| Pyridine Ring | Introduction of electron-donating or electron-withdrawing groups. | To modulate electronic properties, which can affect target binding and pharmacokinetic profiles. |
| Pyrimidine Ring | Substitution with various alkyl, aryl, or halogen groups. | To probe steric and electronic requirements of the target's binding pocket and improve potency. bohrium.com |
| Carboxamide Linker | Alteration of the amide bond (e.g., reverse amide, thioamide) or introduction of spacers. | To optimize the geometry and flexibility for ideal interaction with the biological target. |
By synthesizing focused libraries of analogs and evaluating their biological activity, researchers can build detailed SAR models. This knowledge will guide the optimization of lead compounds, transforming the this compound scaffold into a platform for developing highly potent and selective therapeutic agents.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm regioselectivity of pyrimidine-pyridine linkage (e.g., aromatic proton splitting patterns).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed [M+H] peak at m/z 257.2) .
- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related carboxamide structures .
What are the reactivity trends of this compound under acidic, basic, or oxidative conditions?
Q. Basic Research Focus
- Acidic Hydrolysis : The carboxamide bond is stable in mild acid (pH 3–5) but cleaves under strong HCl (6M, reflux), yielding pyridine-3-carboxylic acid and 2-aminopyrimidine .
- Oxidative Stability : Susceptible to peroxide-mediated degradation at the pyridine ring; use antioxidants (e.g., BHT) in storage .
- Base Sensitivity : Decomposition observed in NaOH (>2M) via amidic C–N bond cleavage.
How can computational modeling predict the biological activity or binding modes of this compound derivatives?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate with crystal structures of analogous compounds .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with IC values from enzyme inhibition assays .
- ADMET Prediction : Apply SwissADME to assess Lipinski’s Rule of Five compliance (e.g., LogP <5, molecular weight <500 Da) .
What strategies resolve contradictions in spectral data or biological assay results for this compound?
Q. Advanced Research Focus
- Multi-Technique Validation : Cross-check NMR assignments with --HMBC for nitrogen connectivity .
- Batch Reproducibility : Trace impurities (e.g., residual palladium) via ICP-MS; discrepancies in bioactivity may stem from metal contamination .
- Statistical Analysis : Use ANOVA to identify outliers in biological replicates, addressing variability in cell-based assays .
How are mechanistic pathways elucidated for reactions involving this compound?
Q. Advanced Research Focus
- Isotopic Labeling : Introduce -labeled pyridine to track carboxamide bond formation via -NMR .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., carbonyl peak at 1680 cm) to determine rate laws.
- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to identify energetically favorable pathways for ring functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
